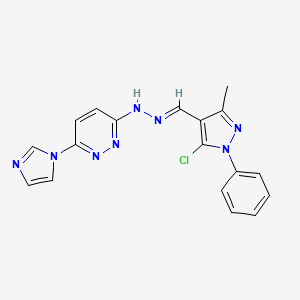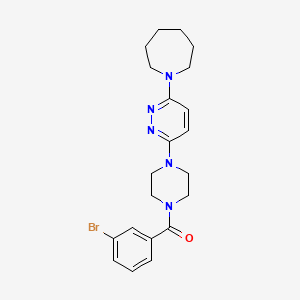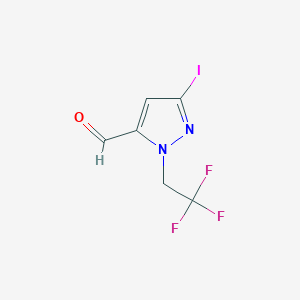
5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde” is a chemical compound with the molecular formula C6H4F3IN2O. It is a research product and not intended for human or veterinary use. The compound is part of the pyrazole family, which are simple aromatic ring organic compounds comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde” includes a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms . It also contains iodine and a trifluoroethyl group.Scientific Research Applications
Synthesis and Chemical Properties
- Pyrazolo[4,3-c]pyridines Synthesis : The precursor 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes was used in Sonogashira-type cross-coupling reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates were then converted into 1-phenylpyrazolo[4,3-c]pyridines and their oxides, which have potential applications in organic synthesis (Vilkauskaitė, Šačkus, & Holzer, 2011).
- Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines : A straightforward synthesis method for these compounds was reported, using microwave-assisted treatment and Sonogashira-type cross-coupling. The compounds have significant relevance in medicinal chemistry and materials science due to their trifluoromethyl group (Palka et al., 2014).
Crystal Structure and Analysis
- Pyrazole Derivatives Crystal Structure : The study of the crystal structure of compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides insights into the molecular geometry and intermolecular interactions, which are crucial for designing pharmaceuticals and advanced materials (Xu & Shi, 2011).
Antimicrobial Applications
- Pyrazole-Indole Hybrids : Synthesized from 3-(hexyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, these compounds showed potential as photosensitizing agents with anticancer activity, particularly against melanoma cells. They become active upon irradiation with blue light, indicating their potential in photodynamic therapy (Varvuolytė et al., 2020).
Application in Organic Light-Emitting Diodes (OLEDs)
- Fluorine-Containing Pyrazolo Derivatives : The synthesis of these derivatives and their use in organic light-emitting diodes is significant. The fluorine-containing substituents affect various parameters like HOMO and LUMO levels, which are crucial for the performance of OLEDs (Szlachcic et al., 2017).
Safety and Hazards
properties
IUPAC Name |
5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2O/c7-6(8,9)3-12-4(2-13)1-5(10)11-12/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWVABALFQHLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


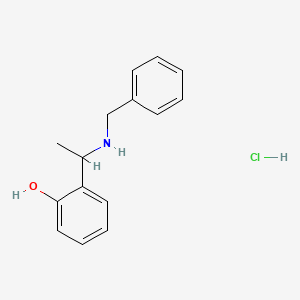
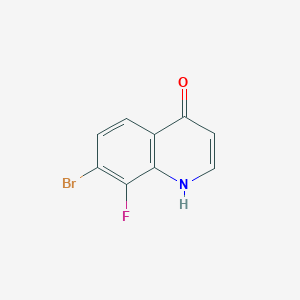
![[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2512303.png)
![ethyl 2-(4-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2512305.png)
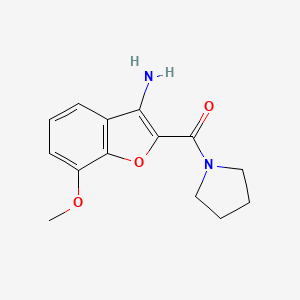
![N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2512309.png)

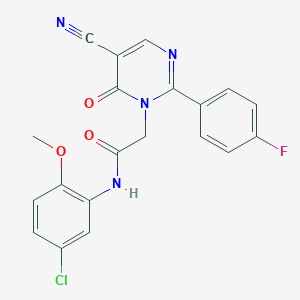
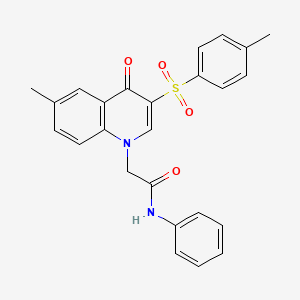
![N-(3,5-difluorophenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2512318.png)

